molecular formula C22H25BrN4O2S B4382572 5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4382572
M. Wt: 489.4 g/mol
InChI Key: SEFHFKHRZXNWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic molecule that features a triazole ring, a bromophenoxy group, and a morpholinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the bromophenoxy and morpholinyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The bromophenoxy group can be reduced to a phenol.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield a disulfide, while substitution of the bromine atom could result in various substituted phenoxy derivatives.

Scientific Research Applications

5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole ring and the morpholinyl group may facilitate binding to enzymes or receptors, modulating their activity. Additionally, the thiol group can form covalent bonds with target proteins, potentially leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-(4-bromophenoxy)phenyl)-3-aminothiophene-2-carboxylate
  • Methyl 3-(4-(4-bromophenoxy)phenyl)-1H-pyrazole-5-carboxylate

Uniqueness

5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: is unique due to the presence of the triazole ring, which is not found in the similar compounds listed above. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[3-[(3-bromophenoxy)methyl]phenyl]-4-(3-morpholin-4-ylpropyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN4O2S/c23-19-6-2-7-20(15-19)29-16-17-4-1-5-18(14-17)21-24-25-22(30)27(21)9-3-8-26-10-12-28-13-11-26/h1-2,4-7,14-15H,3,8-13,16H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFHFKHRZXNWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(=NNC2=S)C3=CC=CC(=C3)COC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
Reactant of Route 5
5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(3-MORPHOLINOPROPYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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